5-Benzyl 1-(2,5-dioxopyrrolidin-1-yl) ((benzyloxy)carbonyl)-L-glutamate

Orthogonal protecting group strategy Solution-phase peptide synthesis Selective deprotection

5-Benzyl 1-(2,5-dioxopyrrolidin-1-yl) ((benzyloxy)carbonyl)-L-glutamate, commonly designated as Cbz-Glu(OBzl)-OSu or Z-Glu(OBzl)-OSu (CAS 67413-34-7), is a triply functionalized L-glutamic acid derivative bearing an Nα-benzyloxycarbonyl (Cbz/Z) protecting group, a γ-benzyl ester side-chain protection, and an α-N-hydroxysuccinimide (NHS/OSu) active ester. With a molecular formula of C₂₄H₂₄N₂O₈ and a molecular weight of 468.46 g/mol, this compound serves as a pre-activated, shelf-stable building block for regioselective peptide bond formation, particularly in solution-phase and convergent synthetic strategies.

Molecular Formula C24H24N2O8
Molecular Weight 468.5 g/mol
Cat. No. B12323347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl 1-(2,5-dioxopyrrolidin-1-yl) ((benzyloxy)carbonyl)-L-glutamate
Molecular FormulaC24H24N2O8
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)C(CCC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C24H24N2O8/c27-20-12-13-21(28)26(20)34-23(30)19(25-24(31)33-16-18-9-5-2-6-10-18)11-14-22(29)32-15-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,25,31)
InChIKeyFSHGVTPZOIGKTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl 1-(2,5-dioxopyrrolidin-1-yl) ((benzyloxy)carbonyl)-L-glutamate (Cbz-Glu(OBzl)-OSu): Protected Glutamate Building Block for Orthogonal Peptide Synthesis


5-Benzyl 1-(2,5-dioxopyrrolidin-1-yl) ((benzyloxy)carbonyl)-L-glutamate, commonly designated as Cbz-Glu(OBzl)-OSu or Z-Glu(OBzl)-OSu (CAS 67413-34-7), is a triply functionalized L-glutamic acid derivative bearing an Nα-benzyloxycarbonyl (Cbz/Z) protecting group, a γ-benzyl ester side-chain protection, and an α-N-hydroxysuccinimide (NHS/OSu) active ester . With a molecular formula of C₂₄H₂₄N₂O₈ and a molecular weight of 468.46 g/mol, this compound serves as a pre-activated, shelf-stable building block for regioselective peptide bond formation, particularly in solution-phase and convergent synthetic strategies . Its defining structural feature is the combination of hydrogenolytically removable Cbz and benzyl ester groups with a racemization-resistant NHS leaving group, enabling fully orthogonal protection/deprotection workflows that are incompatible with acid-labile (Boc) or base-labile (Fmoc) alternatives .

Why Generic Substitution of Cbz-Glu(OBzl)-OSu with Other Protected Glutamate Esters Fails in Orthogonal Synthesis


Protected glutamate derivatives with superficially similar structures—such as Boc-Glu(OBzl)-OSu, Fmoc-Glu(OBzl)-OSu, or the free acid Cbz-Glu(OBzl)-OH—cannot be interchanged with Cbz-Glu(OBzl)-OSu without fundamentally altering the synthetic route. The Cbz group is stable under the acidic conditions (e.g., TFA) used to remove Boc groups, and is removed by catalytic hydrogenolysis (H₂, Pd/C) rather than by base, making it orthogonal to both Boc and Fmoc chemistries [1]. The pre-formed NHS ester eliminates the need for in-situ activation with coupling reagents, avoiding the racemization risks associated with carbodiimide-based activation of the corresponding free acid [2]. Furthermore, the benzyl ester side-chain protection on the γ-carboxyl group is stable under the acidic conditions required for Boc removal but can be selectively cleaved by hydrogenolysis, whereas the tert-butyl ester analog (Cbz-Glu(OtBu)-OSu) would require TFA for deprotection—conditions incompatible with Cbz preservation . Selecting a generic alternative without verifying these orthogonal compatibility parameters risks compromised stereochemical integrity, undesired deprotection, or complete synthetic failure.

Quantitative Differentiation Evidence: Cbz-Glu(OBzl)-OSu vs. Closest Analogs in Peptide Synthesis


Orthogonal Deprotection Selectivity: Cbz Hydrogenolysis vs. Boc Acidolysis vs. Fmoc Base-Lability

Cbz-Glu(OBzl)-OSu employs the Cbz (benzyloxycarbonyl) group for Nα-protection, which is removed exclusively by catalytic hydrogenolysis (H₂, Pd/C) and is stable to both acidic and basic conditions. This contrasts with Boc-Glu(OBzl)-OSu, where the Boc group is cleaved by TFA (acid-labile), and with Fmoc-Glu(OBzl)-OSu, where the Fmoc group is cleaved by piperidine (base-labile) [1]. When Cbz and Boc coexist on the same substrate, Cbz can be selectively removed by hydrogenolysis while Boc remains intact, or Boc can be selectively removed by acidolysis while Cbz remains unaffected—a level of orthogonality not achievable with Boc/Boc or Fmoc/Fmoc combinations .

Orthogonal protecting group strategy Solution-phase peptide synthesis Selective deprotection

Racemization Suppression: NHS Ester vs. p-Nitrophenyl Ester and Free Acid Activation

The pre-formed N-hydroxysuccinimide (NHS/OSu) ester of Cbz-Glu(OBzl)-OSu provides superior racemization control compared to alternative activation strategies. McDermott and Benoiton (1973) demonstrated that in the coupling of Z-Ala-MeLeu with Gly-OBzl, only the NHS ester method yielded stereochemically pure product, while other activation methods produced 2.8–39% racemization [1]. Separately, N-protected peptide acid-derived NHS esters were shown to yield optically pure products, in direct contrast to p-nitrophenyl and pentachlorophenyl active esters, which induced measurable racemization [2]. The analogous p-nitrophenyl ester Z-Glu(OBzl)-ONp (CAS 49689-66-9) is thus associated with higher racemization risk for the same coupling application.

Racemization control Active ester coupling Stereochemical integrity

Solution-Phase vs. Solid-Phase Synthesis Compatibility: Cbz vs. Fmoc/Boc Strategies

Cbz-protected amino acid derivatives are predominantly employed in solution-phase peptide synthesis, whereas Fmoc and Boc derivatives dominate solid-phase peptide synthesis (SPPS) . This distinction is not merely historical: Cbz-protected intermediates are generally more stable and easier to crystallize than their Fmoc counterparts, facilitating purification by recrystallization rather than chromatography [1]. Additionally, Cbz-protected amino acids exhibit UV absorption (benzyl chromophore), enabling convenient TLC and HPLC monitoring without requiring Fmoc's intrinsic fluorescence [2]. For convergent solution-phase strategies—particularly those involving fragment condensation where SPPS is impractical—Cbz-Glu(OBzl)-OSu is the appropriate procurement choice, while Boc-Glu(OBzl)-OSu would be selected for Boc-SPPS workflows and Fmoc-Glu(OBzl)-OSu for Fmoc-SPPS.

Solution-phase peptide synthesis Convergent synthesis Cbz strategy

Storage Stability Differentiation: Cbz-Glu(OBzl)-OSu vs. Boc-Glu(OBzl)-OSu Long-Term Powder Stability

Cbz-Glu(OBzl)-OSu (CAS 67413-34-7) in powder form is stored at 0–8 °C for routine laboratory use, with extended storage at -15 °C to -20 °C for longer-term stability [1]. In contrast, Boc-Glu(OBzl)-OSu (CAS 32886-40-1) powder storage recommendations specify -20 °C for 3 years or 4 °C for 2 years, reflecting the Boc group's inherent sensitivity to gradual thermal deprotection even in the solid state . The Cbz protecting group's superior stability to mild acid and ambient conditions translates into a wider operational temperature window for powder handling and reduced risk of premature deprotection during shipping and storage compared to the Boc analog.

Storage stability Powder longevity Procurement planning

Physicochemical Identity: Melting Point and Optical Rotation as Quality Indicators vs. Boc Analog

Cbz-Glu(OBzl)-OSu from reputable suppliers is characterized by a melting point of 101–107 °C and specific optical rotation [α]D²⁰ = -14 ± 2° (C=1 in DMF) at ≥ 98% purity (HPLC) . The Boc analog Boc-Glu(OBzl)-OSu (CAS 32886-40-1) exhibits a markedly higher melting point of 147–150 °C (ethyl ether/hexane) and a different molecular weight (434.44 vs. 468.46 g/mol) [1]. These divergent physicochemical signatures serve as orthogonal identity verification parameters: a procurement specification requiring mp 101–107 °C and MW 468.46 unambiguously distinguishes Cbz-Glu(OBzl)-OSu from all Boc- and Fmoc-protected analogs, preventing costly receipt of the wrong protected glutamate derivative.

Quality control Identity verification Optical purity

Benzyl Ester Side-Chain Protection: Acid Stability Advantage vs. tert-Butyl Ester Analogs

The γ-benzyl ester of Cbz-Glu(OBzl)-OSu provides side-chain carboxyl protection that is stable under the TFA conditions used for Boc group removal but can be cleaved by catalytic hydrogenolysis or strong acids such as TFMSA . This contrasts with the tert-butyl ester analog Cbz-Glu(OtBu)-OSu (CAS 4666-16-4, MW 434.44), where the γ-tert-butyl group is TFA-labile and would be prematurely cleaved during any Boc-deprotection step in a convergent synthesis . The benzyl/tert-butyl orthogonality (Bn stable to TFA; tBu cleaved by TFA) makes Cbz-Glu(OBzl)-OSu compatible with Boc-SPPS convergent fragment strategies where the Cbz group is removed last by hydrogenolysis, whereas Cbz-Glu(OtBu)-OSu would suffer simultaneous side-chain and N-terminal deprotection under the same acidic conditions.

Side-chain protection Acid stability Orthogonal deprotection

Optimal Application Scenarios for Cbz-Glu(OBzl)-OSu Based on Quantitative Differentiation Evidence


Convergent Solution-Phase Fragment Condensation Requiring Three-Dimensional Orthogonal Protection

Cbz-Glu(OBzl)-OSu is the building block of choice for convergent solution-phase peptide synthesis where three orthogonal protecting groups must be manipulated independently. The Cbz group (removed by H₂/Pd-C), benzyl ester (removed by H₂/Pd-C or TFMSA), and NHS active ester (reacts selectively with amines) provide a fully addressable protection matrix. This enables strategies such as: (1) NHS-mediated fragment coupling while Cbz and OBzl remain intact; (2) selective Cbz hydrogenolysis to expose the N-terminus for further chain elongation without affecting the benzyl ester; (3) final benzyl ester hydrogenolysis to liberate the free γ-carboxyl group. No Boc- or Fmoc-protected analog can replicate this three-dimensional orthogonality, as Boc would be prematurely cleaved during acidic workup and Fmoc would be labile to the basic conditions often required for NHS ester aminolysis optimization .

Synthesis of Enantiomerically Pure Glutamate-Containing Peptides Where Racemization Must Be Zero

For peptide sequences containing glutamate residues at epimerization-prone positions (e.g., C-terminal activation, N-methyl amino acid junctions, or sterically hindered couplings), Cbz-Glu(OBzl)-OSu provides the only documented active ester format that has been demonstrated to yield stereochemically pure products in challenging model systems. McDermott and Benoiton's finding that the NHS ester method was the sole approach yielding 0% racemization in Z-Ala-MeLeu-Gly-OBzl synthesis—while mixed anhydride, carbodiimide, and other active ester methods produced 2.8–39% racemization—directly supports its selection for stereochemically demanding glutamate couplings . The p-nitrophenyl ester analog Z-Glu(OBzl)-ONp, by contrast, has been shown to produce optically impure products in analogous systems.

Boc-SPPS Convergent Hybrid Strategies with Cbz-Terminated Fragment Condensation

In hybrid Boc-SPPS/solution-phase convergent strategies, a Cbz-protected peptide fragment bearing a C-terminal glutamate NHS ester can be coupled to a resin-bound peptide chain without risking premature N-terminal deprotection. The Cbz group's stability under the acidic conditions of Boc-SPPS (TFA-mediated Nα-Boc removal cycles) allows the fragment to be introduced intact, after which final Cbz hydrogenolysis releases the free N-terminus. The equivalent Boc-protected fragment would lose its N-terminal protection during the first TFA cycle, while an Fmoc-protected fragment would be incompatible with the basic conditions of Boc-SPPS deprotection . This scenario exploits the benzyl ester's TFA stability relative to tert-butyl esters, as documented in the Fmoc-Glu(OBzl)-OH specifications.

Large-Scale Solution-Phase Peptide Synthesis Requiring Crystallizable Intermediates and UV-Traceable Purification

For industrial-scale or multi-gram solution-phase peptide synthesis, Cbz-Glu(OBzl)-OSu offers practical advantages over Fmoc analogs: Cbz-protected intermediates are generally easier to crystallize, enabling purification by recrystallization rather than chromatography, and the benzyl chromophore provides intrinsic UV absorption for TLC and HPLC monitoring without requiring the additional fluorescence detection equipment needed for Fmoc derivatives. These features translate to reduced purification costs and simplified process analytical technology (PAT) implementation in scale-up settings, as documented by the Enamine-Genez comparison of Cbz vs. Fmoc building blocks.

Quote Request

Request a Quote for 5-Benzyl 1-(2,5-dioxopyrrolidin-1-yl) ((benzyloxy)carbonyl)-L-glutamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.